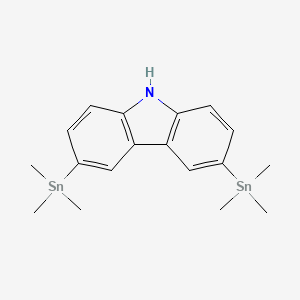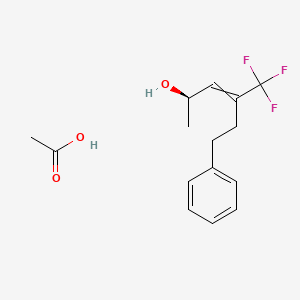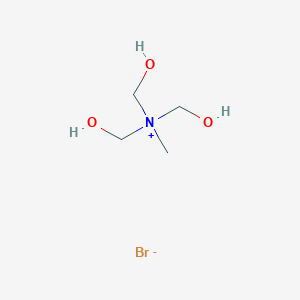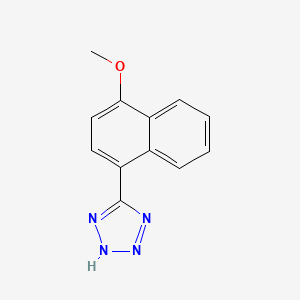
5-(4-methoxynaphthalen-1-yl)-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxynaphthalen-1-yl)-2H-tetrazole is an organic compound that features a tetrazole ring attached to a methoxynaphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxynaphthalen-1-yl)-2H-tetrazole typically involves the reaction of 4-methoxynaphthalene-1-amine with sodium azide under acidic conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methoxynaphthalen-1-yl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The tetrazole ring can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkyl halides can be used under appropriate conditions.
Major Products Formed
Oxidation: 5-(4-Hydroxynaphthalen-1-yl)-2H-tetrazole.
Reduction: 5-(4-Methoxynaphthalen-1-yl)amine.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
5-(4-Methoxynaphthalen-1-yl)-2H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 5-(4-methoxynaphthalen-1-yl)-2H-tetrazole involves its interaction with specific molecular targets. For instance, as a tubulin polymerization inhibitor, it binds to the colchicine site of tubulin, preventing the formation of microtubules and thereby inhibiting cell division . This action can lead to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines: These compounds also exhibit tubulin polymerization inhibition and have been studied for their anticancer activities.
Naphthyl chalcones: These compounds have shown significant antibacterial and antimycobacterial activities.
Uniqueness
5-(4-Methoxynaphthalen-1-yl)-2H-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. The presence of the methoxynaphthalene moiety further enhances its potential as a bioactive compound with diverse applications.
Propiedades
Número CAS |
651769-45-8 |
|---|---|
Fórmula molecular |
C12H10N4O |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
5-(4-methoxynaphthalen-1-yl)-2H-tetrazole |
InChI |
InChI=1S/C12H10N4O/c1-17-11-7-6-10(12-13-15-16-14-12)8-4-2-3-5-9(8)11/h2-7H,1H3,(H,13,14,15,16) |
Clave InChI |
HNHKYDYCJVAJHG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



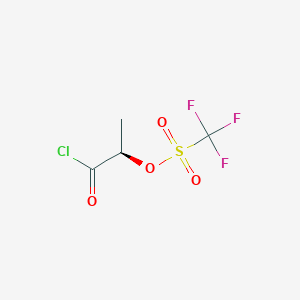
![2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12525856.png)
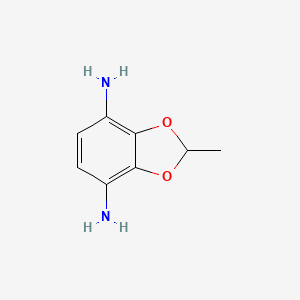
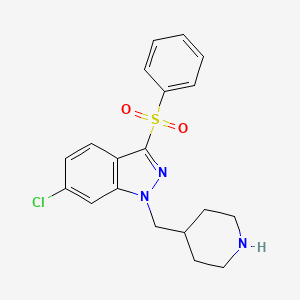
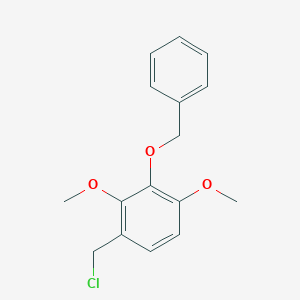
![N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea](/img/structure/B12525889.png)
![Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate](/img/structure/B12525896.png)
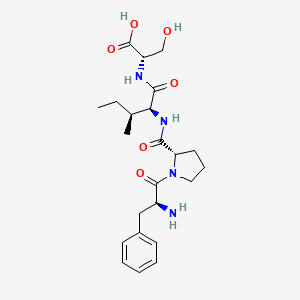
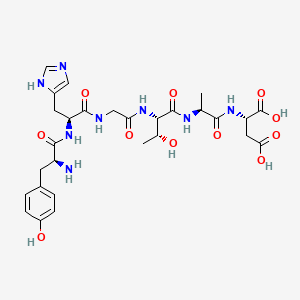
![2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12525906.png)
